Navigating the Landscape of 4-bromo-N-(3-methoxyphenyl)benzamide Derivatives: A Technical Guide for Drug Discovery Professionals
Navigating the Landscape of 4-bromo-N-(3-methoxyphenyl)benzamide Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzamide Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the benzamide scaffold stands out as a "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity. This versatility has established benzamides as a cornerstone in the development of therapeutics across diverse disease areas, including oncology, infectious diseases, and central nervous system disorders. This guide focuses on a specific and promising class of these compounds: 4-bromo-N-(3-methoxyphenyl)benzamide and its derivatives. We will delve into their synthesis, biological significance, particularly as kinase inhibitors, and the critical aspect of their chemical identification through the Chemical Abstracts Service (CAS) numbering system. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only technical data but also field-proven insights into the strategic considerations for working with this chemical series.
The Core Moiety: Understanding 4-bromo-N-(3-methoxyphenyl)benzamide
The parent compound, 4-bromo-N-(3-methoxyphenyl)benzamide, serves as a foundational building block for a multitude of derivatives with significant therapeutic potential. Its structure, characterized by a brominated benzoyl group linked to a methoxy-substituted aniline via an amide bond, offers several strategic advantages for medicinal chemists. The bromine atom provides a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the systematic exploration of the chemical space. The methoxy group on the N-phenyl ring influences the compound's electronic properties and can participate in key hydrogen bonding interactions with biological targets.
A critical point of consideration for researchers is the formal identification of this parent compound. Despite its importance as a synthetic precursor, a specific CAS number for 4-bromo-N-(3-methoxyphenyl)benzamide is not readily found in major chemical databases. This is not an uncommon scenario for novel or intermediate compounds in a research pipeline. The absence of a dedicated CAS number underscores the importance of thorough analytical characterization (e.g., NMR, Mass Spectrometry) to unequivocally confirm the identity of the synthesized material before its use in further derivatization or biological screening. For the purpose of this guide, we will proceed with the systematic IUPAC name to refer to this core structure.
Physicochemical Properties and Spectral Data
While a comprehensive experimental dataset for the parent compound is not publicly available, based on its structure and data from closely related analogs, we can infer the following expected properties:
| Property | Expected Value/Characteristic |
| Molecular Formula | C₁₄H₁₂BrNO₂ |
| Molecular Weight | 306.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. |
| ¹H NMR | Aromatic protons in the range of 6.5-8.0 ppm, a singlet for the methoxy group around 3.8 ppm, and a broad singlet for the amide proton. |
| ¹³C NMR | Carbonyl carbon signal around 165 ppm, and distinct signals for the aromatic carbons, with the carbon attached to bromine showing a characteristic shift. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 307.0 and [M+Na]⁺ at m/z 329.0, with a characteristic isotopic pattern for bromine. |
Synthesis of 4-bromo-N-(substituted-phenyl)benzamide Derivatives: A Generalized Workflow
The synthesis of 4-bromo-N-(3-methoxyphenyl)benzamide and its derivatives typically follows a straightforward and robust amide coupling strategy. The causality behind the choice of reagents and conditions is crucial for achieving high yields and purity, which are paramount in a drug discovery setting.
Experimental Protocol: Amide Coupling
This protocol describes a general and reliable method for the synthesis of the target benzamide derivatives.
Materials:
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4-bromobenzoyl chloride
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Substituted aniline (e.g., 3-methoxyaniline)
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Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
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Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
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Standard laboratory glassware and magnetic stirrer
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Reagents for workup and purification (e.g., 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel for chromatography)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in the anhydrous aprotic solvent.
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Base Addition: Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base is essential to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation.
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Acyl Chloride Addition: Slowly add a solution of 4-bromobenzoyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent to the reaction mixture. The dropwise addition helps to control the exothermicity of the reaction.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
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Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove excess base, saturated NaHCO₃ solution to remove any unreacted acyl chloride, and brine.
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Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-bromo-N-(substituted-phenyl)benzamide derivative.
This self-validating system, with in-process monitoring via TLC and final purification by chromatography, ensures the isolation of a high-purity product, which is critical for accurate biological evaluation.
Biological Significance: Targeting Protein Kinases in Oncology
A significant body of research has highlighted the potential of 4-bromo-N-(phenyl)benzamide derivatives as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
Mechanism of Action: ATP-Competitive Kinase Inhibition
Many benzamide-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking the propagation of oncogenic signals. The 4-bromo-N-(3-methoxyphenyl)benzamide scaffold can be elaborated with various substituents to optimize its binding affinity and selectivity for specific kinases.
Case Study: 4-bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives as FGFR1 Inhibitors
A notable example is the development of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers, including non-small cell lung cancer. Research has demonstrated that specific derivatives of this scaffold can effectively inhibit FGFR1 activity, leading to cell cycle arrest and apoptosis in cancer cell lines with FGFR1 amplification.
Below is a table summarizing the in vitro activity of representative derivatives from this class against FGFR1-amplified non-small cell lung cancer cell lines.
| Compound ID | Substitution on the 2-position of the benzoyl ring | NCI-H1581 IC₅₀ (µM) | NCI-H1703 IC₅₀ (µM) |
| C9 | 2-(3-nitrophenylsulfonamido) | 1.25 ± 0.23 | 1.85 ± 0.32 |
| B3 | 2-(2-methylphenylamido) | > 10 | > 10 |
| B9 | 2-(3-nitrophenylamido) | 3.45 ± 0.51 | 4.12 ± 0.63 |
| C4 | 2-(3-bromophenylsulfonamido) | 2.15 ± 0.38 | 2.89 ± 0.45 |
Data synthesized from publicly available research.
The structure-activity relationship (SAR) studies in this series highlight the critical role of the substituent at the 2-position of the 4-bromobenzoyl core in modulating the inhibitory potency against FGFR1.
CAS Number Assignment for Derivatives
While the parent compound, 4-bromo-N-(3-methoxyphenyl)benzamide, may not have a readily available CAS number, its derivatives, once synthesized, characterized, and reported in the literature or commercial catalogs, are often assigned unique CAS numbers. It is imperative for researchers to use the correct CAS number for each specific derivative to ensure accurate communication and documentation of their research.
Here are some examples of CAS numbers for closely related structures:
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3-Bromo-4-methoxy-N-phenylbenzamide: 1072944-33-2
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4-bromo-N-(3-chloro-4-methoxyphenyl)benzamide: 449166-30-7
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4-bromo-N-(3,4-dimethoxyphenyl)benzamide: 415691-56-4
When a novel derivative is synthesized, it is best practice to report its synthesis and characterization in a peer-reviewed publication, which can lead to the assignment of a new CAS number by the Chemical Abstracts Service.
Conclusion and Future Directions
The 4-bromo-N-(3-methoxyphenyl)benzamide scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition for oncology. This guide has provided a comprehensive overview of the synthesis, biological rationale, and identification of this important class of compounds. While the absence of a CAS number for the parent compound highlights the cutting-edge nature of this research area, the established methodologies for synthesis and derivatization provide a clear path forward for medicinal chemists. Future research will undoubtedly focus on the continued exploration of the chemical space around this scaffold to identify new derivatives with enhanced potency, selectivity, and drug-like properties, ultimately leading to the development of next-generation targeted therapies.
References
- Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.
- The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. (2025). BenchChem.
- 3-Bromo-4-methoxy-N-phenylbenzamide. (n.d.). BenchChem.
- 4-bromo-N-(3-chloro-4-methoxyphenyl)benzamide. (n.d.). Chemical Dictionary Network.
- 4-bromo-N-(3,4-dimethoxyphenyl)
